

Synthesis of chiral alcohols using RuCl₂(dm-binap)(daipen)

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Compound of Interest

Compound Name: RuCl₂[(S)-xylbinap][(S)-daipen]

Cat. No.: B1640775

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Application Note: Enantioselective Hydrogenation of Ketones using RuCl₂(dm-binap)(daipen)

Executive Summary

The RuCl₂(dm-binap)(daipen) complex represents the pinnacle of "Noyori-type" asymmetric hydrogenation catalysts. Unlike standard transfer hydrogenation systems, this catalyst utilizes molecular hydrogen (H₂) to reduce aryl-alkyl and heteroaromatic ketones with exceptional enantioselectivity (>99% ee) and high Turnover Numbers (TON up to 100,000).

This guide details the mechanistic principles, optimized protocols, and critical handling parameters required to deploy this catalyst in pharmaceutical intermediate synthesis. The inclusion of the DM-BINAP (3,5-xyllyl) ligand and the DAIPEN (1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine) ligand creates a specific "chiral pocket" that outperforms generic BINAP/DAIPEN systems for sterically demanding substrates.

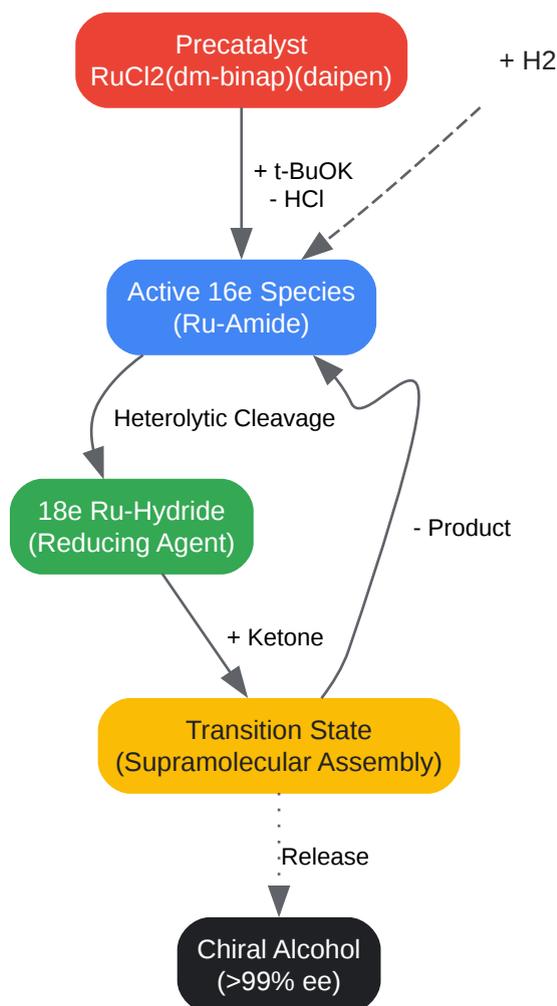
Mechanistic Insight: Metal-Ligand Bifunctional Catalysis

The efficiency of this system relies on the Metal-Ligand Bifunctional Mechanism. Unlike classical hydrogenation where the substrate binds to the metal, this system operates via an outer-sphere mechanism.

- Activation: The precatalyst (Ru-Cl₂) is treated with a base (

-BuOK) to eliminate HCl, forming the active 16-electron Ru-amide species.

- H₂ Heterolysis: Molecular hydrogen splits across the Ru-N bond, forming an 18-electron Ru-hydride-amine species (Ru-H / N-H).
- Hydride Transfer: The ketone associates with the catalyst via hydrogen bonding to the N-H proton. Simultaneously, the hydride transfers from Ru to the carbonyl carbon. This concerted step bypasses direct metal coordination, allowing for high tolerance of functional groups.



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Caption: The catalytic cycle of Noyori Asymmetric Hydrogenation. The cycle is driven by the reversible interconversion between the 16e amide and 18e amine-hydride complexes.

Substrate Scope & Performance Data

The DM-BINAP ligand is sterically bulkier and more electron-rich than standard BINAP. This prevents catalyst deactivation and enhances enantioselection for ortho-substituted acetophenones.

Substrate Class	Example	S/C Ratio	Pressure (atm)	Time (h)	Yield (%)	ee (%)
Simple Aryl Ketones	Acetophenone	100,000	10	18	>99	99 (R)
Substituted Aryl	2'-Methylacetophenone	10,000	10	12	>99	96 (R)
Heteroaromatic	2-Acetylfuran	5,000	8	14	98	>99
Cyclic Ketones	1-Tetralone	2,000	50	24	95	99
Unsaturated	Benzalacetone	5,000	20	20	97	95*

*Note: Selectivity for C=O over C=C is generally high, but pressure optimization is required for conjugated enones.

Experimental Protocol

Safety Warning: Ruthenium complexes are catalytically active. All steps involving the active hydride species must be performed under an inert atmosphere (Argon or Nitrogen). Hydrogen gas (H₂) is highly flammable; ensure autoclave integrity before pressurization.

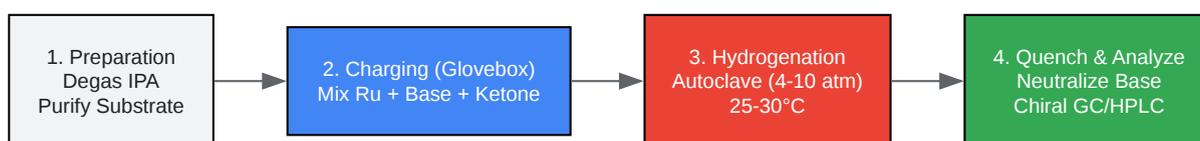
Materials:

- Catalyst: RuCl₂[(R)-dm-binap][(R)-daipen] (CAS: 220114-32-9)[1]
- Solvent: 2-Propanol (IPA), HPLC Grade, Degassed.
- Base: Potassium tert-butoxide (

-BuOK), 1.0 M in THF or solid (sublimed grade).

- Substrate: Acetophenone (purified/distilled).

Workflow Diagram



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Caption: Standard operational workflow for high-pressure asymmetric hydrogenation.

Step-by-Step Procedure (Scale: 10 mmol)

- Preparation of Catalyst Solution:
 - In a glovebox (Ar atmosphere), weigh $\text{RuCl}_2(\text{dm-binap})(\text{daipen})$ (12.2 mg, 0.01 mmol, S/C = 1000) into a clean vial.
 - Note: For higher S/C ratios (e.g., 10,000), use a stock solution method to ensure accurate weighing.
- Reaction Assembly:
 - Place a magnetic stir bar into a 50 mL stainless steel autoclave (with glass liner).
 - Add Acetophenone (1.20 g, 10 mmol).
 - Add degassed 2-Propanol (4.0 mL).
 - Add
 - BuOK (200 μL of 1.0 M THF solution, 0.2 mmol).
 - Critical: The base:catalyst ratio should be at least 20:1 to ensure rapid activation, but base:substrate is typically low (0.02 equiv).

- Add the catalyst (solid or solution) last.
- Hydrogenation:
 - Seal the autoclave and remove from the glovebox.
 - Connect to the H₂ line. Purge 3 times (pressurize to 5 atm, vent to 1 atm) to remove argon/air.
 - Pressurize to 8 atm (approx 115 psi).
 - Stir vigorously at 25–30 °C for 6–12 hours.
 - Observation: The reaction mixture often turns from orange to pale yellow upon completion.
- Work-up:
 - Vent the H₂ gas carefully in a fume hood.
 - Check conversion immediately via TLC or GC.
 - Concentrate the solvent under reduced pressure.
 - Pass through a short silica plug (eluting with EtOAc/Hexane) to remove the Ru catalyst.
- Analysis:
 - Yield: Gravimetric after solvent removal.
 - ee Determination: Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 95:5).

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Conversion	Poisoning by O ₂ or Acid	Ensure rigorous degassing of IPA. Distill substrate to remove trace acids (which neutralize the base).
Low ee	High Temperature	Maintain reaction temp < 30°C. Higher temps increase rac-pathways.
Slow Reaction	Low Base Concentration	Increase -BuOK. The base is a catalyst activator, not a stoichiometric reagent, but it can be consumed by trace moisture.
Catalyst Solubility	Solvent Choice	If the catalyst precipitates, add small amounts of Toluene or THF as a co-solvent.

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- To cite this document: BenchChem. [Synthesis of chiral alcohols using RuCl₂(dm-binap) (daipen)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1640775#synthesis-of-chiral-alcohols-using-rucl2-dm-binap-daipen\]](https://www.benchchem.com/product/b1640775#synthesis-of-chiral-alcohols-using-rucl2-dm-binap-daipen)

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